2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile
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Overview
Description
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is an organic compound characterized by the presence of a nitrophenyl group and a tolyl group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile typically involves a multi-step process. One common method includes the nitration of p-tolylpropanenitrile to introduce the nitro group at the para position of the phenyl ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-3-(p-tolyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(4-Nitrophenyl)-3-(p-carboxyphenyl)propanenitrile.
Scientific Research Applications
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the tolyl group can interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl p-tolyl disulfide: Similar in structure but contains a disulfide linkage instead of a nitrile group.
4-Nitrophenyl p-tolyl sulfone: Contains a sulfone group instead of a nitrile group.
Uniqueness
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is unique due to the presence of both a nitrophenyl and a tolyl group attached to a propanenitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-(4-nitrophenyl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-15(11-17)14-6-8-16(9-7-14)18(19)20/h2-9,15H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYHJAWYAWGJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857061 |
Source
|
Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254177-46-2 |
Source
|
Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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